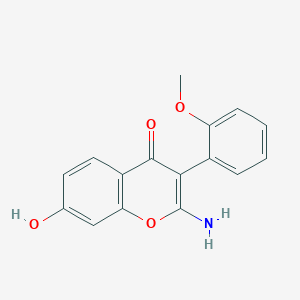

![molecular formula C23H26N2O4 B6525014 (2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one CAS No. 929428-91-1](/img/structure/B6525014.png)

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

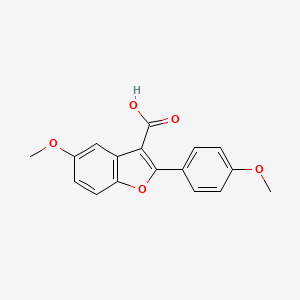

The compound appears to contain several functional groups including a benzofuran, a methoxy group, a methylidene group, and a piperazine ring. These groups could potentially confer a variety of chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of a compound can often be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group might undergo reactions typical of ethers, while the piperazine ring might participate in reactions typical of secondary amines .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure and functional groups. For example, the presence of a piperazine ring could potentially enhance the solubility of the compound in water .Mecanismo De Acción

Target of Action

The primary target of this compound is the protein S100B, which plays a crucial role in the regulation of various cellular processes such as cell cycle progression and differentiation . S100B is known to interact with several target proteins, including p53, a tumor suppressor protein, and modulate their activity.

Mode of Action

The compound binds to the S100B protein, inhibiting its interaction with p53. This inhibition prevents the degradation of p53, leading to an increase in p53 levels within the cell. Elevated p53 levels can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting an anti-tumor effect .

Biochemical Pathways

By inhibiting S100B, the compound affects the p53 signaling pathway. The stabilization of p53 leads to the activation of downstream targets such as p21, which inhibits cyclin-dependent kinases (CDKs) and causes cell cycle arrest. Additionally, p53 can activate pro-apoptotic genes like BAX, leading to programmed cell death .

Pharmacokinetics

The compound’s pharmacokinetic profile includes its absorption, distribution, metabolism, and excretion (ADME) properties. It is likely to be absorbed efficiently due to its moderate molecular weight and lipophilicity. The compound may undergo hepatic metabolism, primarily through cytochrome P450 enzymes, and be excreted via the renal route. Its bioavailability is influenced by its stability in the gastrointestinal tract and its ability to cross cellular membranes .

Result of Action

At the molecular level, the compound’s action results in the stabilization of p53, leading to cell cycle arrest and apoptosis in cancer cells. This can reduce tumor growth and proliferation. At the cellular level, the compound induces apoptosis, characterized by DNA fragmentation, membrane blebbing, and cell shrinkage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s efficacy and stability. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may increase its degradation rate. Additionally, interactions with other proteins or small molecules in the cellular environment can modulate its activity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-15-21(26)17(14-25-10-8-24(2)9-11-25)13-19-22(27)20(29-23(15)19)12-16-4-6-18(28-3)7-5-16/h4-7,12-13,26H,8-11,14H2,1-3H3/b20-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLSJBMNFKOJHL-NDENLUEZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)CN4CCN(CC4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)CN4CCN(CC4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524961.png)

![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524967.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524974.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)

![8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525007.png)

![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)

![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)